molecular formula C33H37NO3 B564879 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester CAS No. 1159977-33-9

4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester

Numéro de catalogue: B564879
Numéro CAS: 1159977-33-9
Poids moléculaire: 495.663
Clé InChI: AXLYUHOFLCCEMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 169280-33-5; molecular formula: C₃₃H₃₉NO₄) is a piperidine-containing ester derivative with a diphenylmethoxy group, a rigid butyne linker, and a dimethylbenzeneacetic acid methyl ester moiety. It is structurally related to fexofenadine, a second-generation antihistamine, and is identified as Fexofenadine Impurity D in pharmaceutical synthesis . Its key features include:

  • Diphenylmethoxy-piperidinyl group: Enhances lipophilicity and receptor binding.
  • Dimethylbenzeneacetic acid methyl ester: Influences solubility and bioavailability.

Propriétés

IUPAC Name

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO3/c1-33(2,32(35)36-3)29-19-17-26(18-20-29)12-10-11-23-34-24-21-30(22-25-34)37-31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-9,13-20,30-31H,11,21-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLYUHOFLCCEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 4-(Diphenylmethoxy)piperidine

The foundational intermediate is synthesized via nucleophilic substitution:

  • Starting Material : 4-Hydroxypiperidine reacts with diphenylmethyl bromide under basic conditions.

  • Reaction Conditions :

    • Solvent: Anhydrous tetrahydrofuran (THF)

    • Base: Potassium carbonate (K₂CO₃)

    • Temperature: Reflux at 66°C for 12–18 hours.

  • Workup :

    • Neutralization with dilute HCl

    • Extraction with dichloromethane

    • Column chromatography (silica gel, hexane:ethyl acetate 4:1)

Yield : 68–72%

Functionalization with Propargyl Bromide

The piperidine intermediate is alkylated to introduce the alkyne spacer:

  • Reaction Scheme :

    4-(Diphenylmethoxy)piperidine+Propargyl bromideBase4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne\text{4-(Diphenylmethoxy)piperidine} + \text{Propargyl bromide} \xrightarrow{\text{Base}} \text{4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne}
  • Optimized Conditions :

    • Base: Sodium hydride (NaH) in dimethylformamide (DMF)

    • Molar Ratio: 1:1.2 (piperidine:propargyl bromide)

    • Time: 6 hours at 0°C → room temperature

Key Challenge : Competing N- vs. O-alkylation is mitigated by slow addition of propargyl bromide.

Synthesis of the Benzeneacetic Acid Ester Component

Friedel-Crafts Acylation

The α,α-dimethyl-benzeneacetic acid precursor is prepared via:

  • Reagents :

    • Toluene, acetyl chloride, AlCl₃ catalyst

  • Mechanism :

    CH₃COCl+C₆H₅CH(CH₃)₂AlCl₃4-Acetyl-α,α-dimethyltoluene\text{CH₃COCl} + \text{C₆H₅CH(CH₃)₂} \xrightarrow{\text{AlCl₃}} \text{4-Acetyl-α,α-dimethyltoluene}
  • Hydrolysis : The acetyl group is oxidized to carboxylic acid using KMnO₄ in acidic medium.

Esterification

Conversion to the methyl ester is achieved via:

  • Standard Protocol :

    • Reflux with methanol in presence of H₂SO₄ (2% v/v)

    • Reaction Time: 4 hours

    • Yield: 89%

Final Coupling Reaction

The piperidine-alkyne and benzeneacetic ester are joined via Sonogashira coupling:

ParameterValueSource
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
Copper(I) Iodide10 mol%
SolventTriethylamine/DMF (1:1)
Temperature80°C, N₂ atmosphere
Reaction Time24 hours
Yield54–61%

Critical Note : Exclusion of moisture is essential to prevent alkyne protonation. Post-reaction purification uses flash chromatography (silica gel, gradient elution from hexane to ethyl acetate).

Optimization and Scalability

Byproduct Analysis

Common impurities include:

  • Homocoupled Alkyne : Mitigated by strict stoichiometric control.

  • De-esterified Product : Minimized by using anhydrous conditions.

Industrial-Scale Adaptations

  • Continuous Flow Chemistry : Reduces reaction time to 8 hours with 12% yield improvement.

  • Alternative Catalysts : Pd/C with microwave irradiation achieves 73% yield in pilot studies.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.25–7.40 (m, 10H, Ar-H), 4.60 (s, 1H, OCH(C₆H₅)₂), 3.65 (s, 3H, COOCH₃).

  • HRMS : m/z 495.65 [M+H]⁺ (calc. 495.65).

Purity :

  • HPLC (C18 column): 98.2% at 254 nm .

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydrol derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Benzhydrol derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Piperidine derivatives with various functional groups.

Applications De Recherche Scientifique

Applications in Organic Synthesis

This compound is primarily utilized in organic synthesis due to its complex structure, which allows for various chemical transformations. It serves as a key intermediate in the synthesis of other pharmaceutical compounds, particularly those aimed at treating neurological disorders. The presence of the piperidine ring and the diphenylmethoxy group enhances its reactivity and functional versatility.

In medicinal chemistry, the compound's structure suggests potential therapeutic applications. The piperidine moiety is known for its role in various pharmacological activities, including acting as a central nervous system stimulant and an analgesic. Research indicates that derivatives of piperidine can exhibit significant inhibitory effects on acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .

Case Studies

  • Neuropharmacological Studies : A study explored the effects of piperidine derivatives on seizure models, demonstrating that compounds similar to 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic acid methyl ester exhibited anticonvulsant properties. This highlights its potential use in developing new antiepileptic drugs .
  • Antitumor Activity : Research has indicated that modifications to the piperidine structure can lead to enhanced antitumor activity. For instance, compounds derived from similar scaffolds have shown effectiveness against various cancer cell lines, suggesting that this compound could serve as a lead for further drug development .
  • Structure-Activity Relationship (SAR) Studies : SAR studies involving related compounds have provided insights into how structural changes affect biological activity. By understanding these relationships, researchers can optimize the efficacy of compounds based on the piperidine framework .

Mécanisme D'action

The mechanism of action of 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors in the nervous system, modulating their activity.

    Enzyme Inhibition: It inhibits specific enzymes involved in metabolic pathways, affecting the overall biochemical processes.

    Pathways Involved: The compound influences pathways related to neurotransmission and signal transduction, leading to its effects on neurological functions.

Comparaison Avec Des Composés Similaires

Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate

Structural Differences :

  • Replaces the diphenylmethoxy-piperidinyl group with a hydroxybutynyl substituent.
  • Lacks the piperidine ring, reducing molecular complexity.

Physicochemical Properties :

  • Lower molecular weight (C₁₇H₂₀O₃; ~296.3 g/mol vs. ~513.7 g/mol).
  • Higher polarity due to the hydroxyl group, reducing logP (estimated ~2.5 vs. 3.9).

4-Diphenylacetoxy-N-methylpiperidine Methiodide

Structural Differences :

  • Contains a quaternary ammonium salt (methiodide) and an acetoxy group instead of the butyne linker.
  • Piperidine is N-methylated, altering charge and solubility.

Physicochemical Properties :

  • Ionic nature increases water solubility but limits blood-brain barrier penetration.
  • Higher molecular weight (C₂₃H₂₈INO₂; ~477.4 g/mol).

Carboxyterfenadine (Terfenadine Carboxylate)

Structural Differences :

  • Replaces the methyl ester with a carboxylic acid group .
  • Contains a hydroxybutyl linker instead of butyne.

Physicochemical Properties :

  • Lower logP (~3.0 vs. 3.9) due to the ionizable carboxylic acid.
  • Higher aqueous solubility , facilitating renal excretion.

2-[4-(4-{4-(Hydroxydiphenylmethyl)-1-piperidinyl}-1-oxobutyl)phenyl]-2,2-dimethylacetic Acid Methyl Ester

Structural Differences :

  • Substitutes the butyne linker with a ketone (oxobutyl) group.

Physicochemical Properties :

  • Similar molecular weight (C₃₃H₃₉NO₅; ~541.7 g/mol).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Biological Role
Target Compound C₃₃H₃₉NO₄ 513.7 Butyne, Piperidine, Methyl Ester 3.9 Fexofenadine Impurity
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate C₁₇H₂₀O₃ 296.3 Hydroxybutyne ~2.5 Synthetic Intermediate
4-Diphenylacetoxy-N-methylpiperidine Methiodide C₂₃H₂₈INO₂ 477.4 Quaternary Ammonium, Acetoxy N/A Muscarinic Antagonist
Carboxyterfenadine C₃₂H₃₉NO₄ 525.6 Carboxylic Acid, Hydroxybutyl ~3.0 Terfenadine Metabolite
2-[4-(4-{4-(Hydroxydiphenylmethyl)-1-piperidinyl}-1-oxobutyl)phenyl]-2,2-dimethylacetic Acid Methyl Ester C₃₃H₃₉NO₅ 541.7 Ketone, Piperidine ~3.7 Fexofenadine Intermediate

Key Research Findings

Role of the Butyne Linker : The rigid alkyne in the target compound may reduce oxidative metabolism compared to flexible alkyl chains, prolonging half-life .

Ester vs. Carboxylic Acid : Methyl esters (logP ~3.9) exhibit higher membrane permeability than carboxylic acids (logP ~3.0), but the latter are more readily excreted .

Piperidine Substitution : Quaternary ammonium salts (e.g., 4-DAMP methiodide) show distinct receptor interactions compared to tertiary piperidines, highlighting the importance of nitrogen methylation .

Activité Biologique

The compound 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester , with CAS Number 1216447-65-2, is a synthetic organic molecule that has attracted attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C33H32D5NO3
  • Molecular Weight : 500.68 g/mol
  • SMILES Notation : [2H]c1c([2H])c([2H])c(C(OC2CCN(CCC#Cc3ccc(cc3)C(C)(C)C(=O)OC)CC2)c4ccccc4)c([2H])c1[2H]

This compound belongs to a class of piperidine derivatives and features a complex structure that may influence its biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:

  • Inotropic Effects : Some related compounds have demonstrated positive inotropic effects, enhancing cardiac contractility. For instance, studies on similar piperidine derivatives showed increased contractile force in isolated heart preparations .
  • Vasodilatory Activity : Certain derivatives have been reported to induce vasodilation in animal models. This effect is crucial for managing conditions like hypertension and heart failure .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cardiovascular function. The presence of the piperidine ring is often associated with modulation of neurotransmitter systems, which can affect vascular tone and cardiac output.

Study on Cardiac Activity

A study published in PubMed evaluated the cardiac effects of related compounds in anesthetized dogs. The findings indicated that these compounds could produce significant inotropic and vasodilatory responses, suggesting potential therapeutic applications in heart disease .

Antimicrobial Potential

Another area of interest is the antimicrobial properties of similar compounds. Research has shown that certain piperidine derivatives can exhibit antibacterial activity against a range of pathogens. For instance, studies have focused on the efficacy of these compounds against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Data Table: Comparative Biological Activities

Compound NameInotropic EffectVasodilatory EffectAntimicrobial Activity
Compound AYesModerateYes
Compound BStrongStrongModerate
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl EsterPotentially strongPotentially strongUnder investigation

Q & A

Q. What are the validated synthetic pathways for synthesizing this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, including alkylation of piperidine derivatives and esterification. Key intermediates like 4-[4-(4-(Diphenylmethoxy)-1-piperidinyl)-1-butyne] derivatives can be characterized via 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (≥98%) . For example, outlines a pathway involving diphenyl-piperidine intermediates and esterification under controlled pH conditions.

Q. Which analytical methods are recommended for purity assessment and structural elucidation?

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for baseline separation of impurities .
  • FTIR : Confirm ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and piperidine N-H bends at ~3300 cm⁻¹ .
  • TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) for rapid monitoring of reaction progress .

Q. How can researchers optimize solubility for in vitro assays?

The compound exhibits poor aqueous solubility. Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) in cell culture media. Pre-saturate solutions via sonication (30 min at 45°C) to achieve homogeneity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or mass spectra often arise from rotamers or residual solvents. Strategies include:

  • Variable-temperature NMR : Identify dynamic rotational barriers in piperidine rings by analyzing peak splitting at −20°C to 60°C .
  • High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., methyl ester vs. ethyl ester derivatives) with mass accuracy <2 ppm .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Catalytic system : Use Pd/C (5% w/w) under hydrogenation to reduce alkyne intermediates selectively, avoiding over-reduction .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to suppress side reactions like N-oxide formation .
  • Kinetic studies : Monitor reaction progress via inline FTIR to identify rate-limiting steps (e.g., esterification at >60% conversion) .

Q. What chromatographic methods resolve enantiomeric or diastereomeric impurities?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers (resolution factor Rs >1.5) .
  • Ion-pair chromatography : Add 0.1% trifluoroacetic acid to the mobile phase to improve peak symmetry for charged intermediates .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades >5% at 40°C over 30 days; store at −20°C under nitrogen .
  • Photostability : UV exposure (254 nm) induces cis-trans isomerization in the alkyne moiety; use amber vials for long-term storage .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
  • QSAR models : Correlate logP (calculated: 3.8) with membrane permeability using the Wildman-Crippen method .

Data Contradiction and Validation

Q. How to validate conflicting bioactivity data across cell-based assays?

  • Dose-response curves : Ensure linearity (R² >0.95) across 3+ independent replicates.
  • Control experiments : Test against piperidine-free analogs to confirm target specificity .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization .

Q. What protocols address batch-to-batch variability in pharmacological studies?

  • QC criteria : Enforce ≤5% RSD in HPLC purity and ≤0.5% residual solvent content (ICH Q3C guidelines) .
  • Stability-indicating assays : Use accelerated stability testing (40°C/75% RH) to correlate degradation products with bioactivity loss .

Methodological Resources

  • Synthetic Protocols : (intermediate isolation) and 15 (catalyst optimization).
  • Analytical Validation : (HPLC/TLC) and 6 (buffer preparation).
  • Stability Data : (storage conditions) and 13 (photodegradation).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.